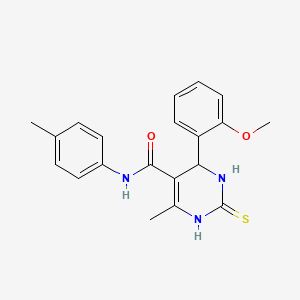
N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline
Übersicht
Beschreibung
“N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline” is a chemical compound with the molecular formula C11H15N3O2 . It has an average mass of 221.256 Da and a monoisotopic mass of 221.116425 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolidine ring attached to a nitroaniline group . The pyrrolidine ring is a five-membered ring with four carbon atoms and one nitrogen atom. The nitroaniline group consists of an aniline (an aromatic ring with an amino group) with a nitro group attached .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
A study by Gondela and Walczak (2007) discusses the synthesis of 1-aryl- and 1-heteroaryl-5-nitrouracil derivatives, highlighting the use of aromatic amines in reactions that could relate to the chemical properties and reactivity of N-methyl-2-nitro-5-(1-pyrrolidinyl)aniline. This research provides insights into the synthetic applications of similar nitroaniline compounds in producing various derivatives with potential practical applications in medicinal chemistry and material science (Gondela & Walczak, 2007).
Catalysis and Material Science
Li et al. (2020) developed metal-free N-doped carbon nanotubes (NCNTs) for the chemoselective hydrogenation of nitroarenes to anilines, a process crucial for manufacturing pharmaceuticals, fine chemicals, and dyes. This study underscores the role of similar nitroaniline compounds in catalyzing reactions, demonstrating the potential of this compound in contributing to greener and more efficient catalytic processes (Li, Zheng, Wang, & Zhang, 2020).
Environmental Applications
Wang et al. (2011) explored the bioelectrochemical system's capability to convert nitrobenzene (NB) to aniline, an environmentally friendly technology for pollutant removal. Although not directly about this compound, this research implies the environmental significance of similar compounds in degrading toxic pollutants into less harmful substances, potentially opening pathways for using this compound in environmental remediation (Wang, Cheng, Liang, Ren, Cui, Lin, Kim, & Rabaey, 2011).
Chemical Analysis and Detection
Shimakura, Yamanaka, Shiomi, and Kikuchi (1991) established a gas chromatographic method for detecting pyrrolidine and piperidine in canned fish products, highlighting the importance of analytical techniques in identifying and quantifying similar compounds in food samples. This study indicates the broader applicability of analytical methods that could be adapted for detecting and analyzing this compound in various matrices (Shimakura, Yamanaka, Shiomi, & Kikuchi, 1991).
Eigenschaften
IUPAC Name |
N-methyl-2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-10-8-9(13-6-2-3-7-13)4-5-11(10)14(15)16/h4-5,8,12H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXXKCFKWMHVBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-cyano-N-(2-fluorophenyl)-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062535.png)
![N-(5-{[2-(mesitylamino)-1-methyl-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4062540.png)
![3-(2-methoxyphenyl)-N-{2-[(2E)-2-methyl-2-buten-1-yl]-1,2,3,4-tetrahydro-7-isoquinolinyl}propanamide](/img/structure/B4062548.png)
![ethyl 5-cyano-4-(2-furyl)-6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-2-phenyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4062560.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)-2-naphthalenesulfonamide](/img/structure/B4062568.png)

![2-[5-(4-acetyl-1-piperazinyl)-2-nitrophenyl]-4-phenyl-1(2H)-phthalazinone](/img/structure/B4062594.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4062599.png)
![4-methyl-6-{[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4062618.png)
![methyl 6-[(2-chlorobenzyl)thio]-5-cyano-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4062626.png)
![methyl 4-(3,3-dimethyl-1-oxo-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)benzoate](/img/structure/B4062631.png)
![2-(4-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-1-piperazinyl)-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4062642.png)
![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[(2-chlorobenzyl)thio]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4062650.png)
![N-cyclopentyl-3-(3-hydroxyisoxazol-5-yl)-N-[(5-methyl-2-thienyl)methyl]propanamide](/img/structure/B4062656.png)
